2-[(tert-butoxy)carbonyl]-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid
CAS No.: 2648941-61-9
Cat. No.: VC11534456
Molecular Formula: C12H19NO5
Molecular Weight: 257.28 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2648941-61-9 |
|---|---|
| Molecular Formula | C12H19NO5 |
| Molecular Weight | 257.28 g/mol |
| IUPAC Name | 1-(hydroxymethyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H19NO5/c1-10(2,3)18-9(17)13-6-11(8(15)16)4-12(13,5-11)7-14/h14H,4-7H2,1-3H3,(H,15,16) |
| Standard InChI Key | FIDOZEFOQQHUEJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2(CC1(C2)CO)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the 2-azabicyclo[2.1.1]hexane family, featuring a strained bicyclic framework with nitrogen at the 2-position. Key structural elements include:
-
Boc-protected amine: Introduced via di-tert-butyl dicarbonate (Boc₂O) to prevent unwanted side reactions during synthesis.
-
Hydroxymethyl group: Positioned at C1, providing a site for further functionalization through oxidation, esterification, or coupling reactions .
-
Carboxylic acid: Located at C4, enabling peptide bond formation or salt bridge interactions in target molecules.
The molecular formula is C₁₂H₁₉NO₅, with a molar mass of 257.28 g/mol and a purity of ≥95% in commercial preparations.
| Property | Value |
|---|---|
| CAS No. | 2648941-61-9 |
| IUPAC Name | 1-(hydroxymethyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-4-carboxylic acid |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2(CC1(C2)CO)C(=O)O |
| InChIKey | FIDOZEFOQQHUEJ-UHFFFAOYSA-N |
| Solubility (Water) | Low; soluble in polar aprotic solvents (DMF, DMSO) |
Spectral Characteristics
-
IR Spectroscopy: Peaks at 1720 cm⁻¹ (C=O stretch, Boc group) and 3200–3400 cm⁻¹ (O-H stretch, hydroxymethyl).
-
NMR (¹H): Distinct signals for tert-butyl protons (δ 1.4 ppm), hydroxymethyl (δ 3.6–4.0 ppm), and bicyclic framework protons (δ 2.1–3.2 ppm) .
Synthesis and Optimization
Regioselective Modifications
Recent advances enable selective functionalization at the C1 position while preserving the carboxylic acid group. For instance:
-
Epoxidation: Using m-CPBA yields epoxide derivatives for ring-opening reactions .
-
Silylation: tert-Butyldimethylsilyl (TBS) protection of the hydroxymethyl group facilitates subsequent couplings .
Applications in Bioactive Molecule Design
β-Amino Acid Derivatives
The rigid bicyclic scaffold imposes conformational constraints critical for:
-
Peptidomimetics: Mimicking α-helix or β-sheet structures in protease inhibitors .
-
Antimicrobial agents: Analogues show enhanced membrane permeability compared to linear peptides .
Pharmaceutical Intermediates
-
Kinase inhibitors: The carboxylic acid group coordinates with ATP-binding pockets in PKC isoforms.
-
Neurological agents: N-Methyl derivatives exhibit blood-brain barrier penetration in rodent models.
Comparative Analysis of Related Compounds
Future Directions
Ongoing research focuses on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume